An In-depth Technical Guide on the Properties of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester
An In-depth Technical Guide on the Properties of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester, also known as ethyl stearidonate, is a polyunsaturated fatty acid (PUFA) of significant interest in the field of nutritional science and drug development. As an ethyl ester derivative of stearidonic acid (SDA), an omega-3 fatty acid, it serves as a more stable and bioavailable precursor to eicosapentaenoic acid (EPA), a crucial long-chain omega-3 fatty acid with well-documented anti-inflammatory and cardioprotective properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester.
Physicochemical Properties
Properties of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester
| Property | Value | Source |
| IUPAC Name | ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | Predicted |
| Synonyms | Ethyl stearidonate, Stearidonic Acid ethyl ester | |
| Molecular Formula | C20H32O2 | |
| Molecular Weight | 304.47 g/mol | |
| Boiling Point | 389.4 ± 31.0 °C | Predicted |
| Density | 0.904 ± 0.06 g/cm³ | Predicted |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol (B145695): 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/ml | Experimental |
Experimental Properties of Structurally Similar Fatty Acid Ethyl Esters
For comparative purposes, the following table summarizes the experimentally determined properties of common saturated, monounsaturated, and polyunsaturated fatty acid ethyl esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Ethyl Stearate | C20H40O2 | 312.53 | 34-38 | 213-215 @ 15 mmHg | 0.863 |
| Ethyl Oleate | C20H38O2 | 310.51 | -32 | 216-218 @ 15 mmHg | 0.87 |
| Ethyl Linoleate | C20H36O2 | 308.50 | < -20 | 224 @ 17 mmHg | 0.876 |
| Ethyl Linolenate | C20H34O2 | 306.48 | < -50 | 166-168 @ 1 mmHg | 0.892 |
Biological Significance and Signaling Pathway
The primary biological significance of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester lies in its role as a pro-drug for eicosapentaenoic acid (EPA). In the body, the ethyl ester is hydrolyzed to release stearidonic acid (SDA). SDA is a key intermediate in the omega-3 fatty acid metabolic pathway. It bypasses the rate-limiting step catalyzed by the enzyme delta-6-desaturase, which is the conversion of alpha-linolenic acid (ALA) to eicosatetraenoic acid. This makes the conversion of SDA to EPA more efficient than that of ALA.
Metabolic Pathway of Stearidonic Acid to Eicosapentaenoic Acid
The metabolic conversion of stearidonic acid involves a two-step enzymatic process within the endoplasmic reticulum of cells, primarily in the liver.
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester.
Synthesis via Acid-Catalyzed Transesterification
This protocol describes a general method for the synthesis of fatty acid ethyl esters from a triglyceride source rich in stearidonic acid, such as echium oil or genetically modified soybean oil.
Materials:
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Stearidonic acid-rich oil
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Anhydrous ethanol (absolute)
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Concentrated sulfuric acid (H₂SO₄) as a catalyst
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Rotary evaporator
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Separatory funnel
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Glassware (round-bottom flask, condenser, etc.)
Procedure:
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In a round-bottom flask, combine the stearidonic acid-rich oil with a 6-fold molar excess of anhydrous ethanol.
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Slowly add concentrated sulfuric acid to the mixture (approximately 1% v/v of the oil).
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Reflux the mixture with stirring for 4-6 hours at 70-80°C.
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After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
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Add an equal volume of hexane to extract the ethyl esters.
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Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
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Perform a final wash with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the hexane under reduced pressure using a rotary evaporator to yield the crude ethyl stearidonate.
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The crude product can be further purified by silica (B1680970) gel column chromatography or preparative HPLC.
Analysis by Gas Chromatography (GC)
GC with a flame ionization detector (GC-FID) is a standard method for the quantitative analysis of fatty acid ethyl esters.
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a flame ionization detector (FID).
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Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of polyunsaturated fatty acid esters.
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Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250°C.
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Detector Temperature: 260°C.
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Oven Temperature Program:
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Initial temperature: 150°C, hold for 1 minute.
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Ramp to 200°C at 10°C/min.
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Ramp to 240°C at 5°C/min, hold for 10 minutes.
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Injection Volume: 1 µL.
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Split Ratio: 50:1.
Sample Preparation:
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Dissolve a known amount of the ethyl ester sample in hexane to a final concentration of approximately 10 mg/mL.
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If desired, add an internal standard (e.g., ethyl heptadecanoate) for more accurate quantification.
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Inject the sample into the GC.
Data Analysis:
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Identify the ethyl stearidonate peak based on its retention time, which can be confirmed by running a pure standard.
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Quantify the amount of the compound by comparing its peak area to that of a standard curve or using the internal standard method.
Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis and purification of fatty acid ethyl esters.
Instrumentation and Conditions:
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HPLC System: Equipped with a UV or evaporative light scattering detector (ELSD).
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.
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Solvent A: Water
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Solvent B: Acetonitrile
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Gradient Program:
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Start with 80% B.
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Linearly increase to 100% B over 20 minutes.
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Hold at 100% B for 10 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 205 nm or ELSD.
Sample Preparation:
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Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
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Identify the ethyl stearidonate peak by its retention time.
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Quantification is achieved by comparing the peak area to a standard curve.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Conclusion
(6Z,9Z,12Z,15Z)-octadecatetraenoic acid, ethyl ester is a valuable compound for research into the biological effects of omega-3 fatty acids. Its enhanced conversion to EPA compared to ALA makes it a potent tool for modulating cellular lipid profiles and studying downstream signaling events. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and analysis of this important molecule, enabling further investigation into its therapeutic potential. While experimentally determined physicochemical data for this specific ester are limited, the provided information and comparative data serve as a useful reference for researchers in the field.
